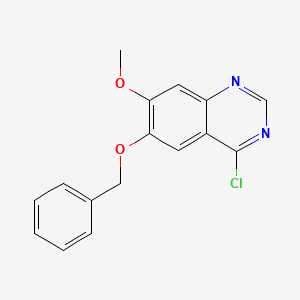

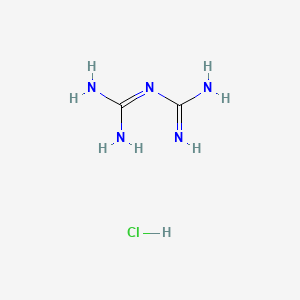

2-((6-氯吡哒嗪-3-基)(甲基)氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the use of aqueous ethanol as a solvent and the application of catalyst-free synthesis are mentioned, which could be applicable to the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . Additionally, the protection of functional groups in related pyridine compounds and their subsequent deprotection is discussed, which might be relevant for the chemical reactions analysis of the target compound . Lastly, the chemoenzymatic synthesis of optically active pyridinyl ethanol derivatives is described, which could provide a potential route for the synthesis of enantiomerically pure forms of the compound .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions in an aqueous ethanol medium, which suggests that a similar approach might be employed for the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . The use of group-assisted purification (GAP) chemistry could also be beneficial in simplifying the purification process of the synthesized compound. Moreover, the chemoenzymatic approach described for the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol indicates that enzymes such as Candida antarctica lipase could be used for the kinetic resolution of chiral intermediates, which might be a step in the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly analyzed in the papers, the structure-related discussions of pyridine derivatives could provide insights into the electronic and steric effects that influence the reactivity and stability of such compounds . The stability of the pyridine moiety under various conditions, as well as its ability to act as a protecting group, could be relevant when considering the stability and reactivity of the chloropyridazinyl group in the target compound .

Chemical Reactions Analysis

The papers discuss the chemical reactivity of pyridine derivatives, including the selective removal of protecting groups under alkaline conditions or thermal treatment . This information could be extrapolated to predict the reactivity of the 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol molecule under similar conditions. The compound's reactivity with other chemical agents and its potential to undergo further functionalization could also be inferred from the chemical behavior of structurally similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the use of aqueous ethanol as a reaction medium suggests that the compound might be soluble in ethanol or ethanol-water mixtures . The antioxidant activity of related compounds also indicates the potential for the target compound to exhibit biological activity, which could be relevant for its physical and chemical property profile .

科学研究应用

合成和化学反应

- 无环核苷酸的合成:该化合物已被用于无环核苷酸的合成,为杂环化学和潜在的药物应用做出了贡献(Choi、Lee 和 Yoon,1991)。

- 杂环化合物的合成:它是合成各种杂环化合物的先驱,这些化合物具有重要的药学意义(Sallam 等人,2021)。

- 化学结构研究:该化合物用于研究氨基吡哒嗪酮的化学结构和反应,有助于理解杂环亚胺和胺(Al-Azawe 和 Elvidge,1974)。

材料科学和聚合物化学

- 溶解度研究:已经对相关化合物在各种溶剂中的溶解度进行了研究,这对于材料科学和药物制剂至关重要(Cao 等人,2012)。

- 聚合物合成:它用于合成新型聚合物和导电材料,突出了其在材料科学和工程中的多功能性(Bakkali-Hassani 等人,2018)。

生化和药物研究

- 酶固定化:该化合物及其衍生物已用于生物传感器开发,特别是用于乙醇传感应用中的酶固定化(Kekec 等人,2014)。

安全和危害

属性

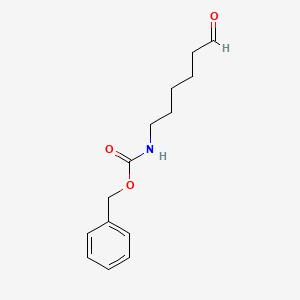

IUPAC Name |

2-[(6-chloropyridazin-3-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLCLGTMCOTFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481816 |

Source

|

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol | |

CAS RN |

54121-11-8 |

Source

|

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)